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Introduction
Chlorine-based plasma etching is a cornerstone of semiconductor fabrication, enabling the

precise and anisotropic removal of various materials.[1][2] While gases like pure chlorine (Cl₂)

and boron trichloride (BCl₃) are commonly used, the introduction of oxygen to chlorine plasmas

can significantly alter the etching characteristics.[3] In these Cl₂/O₂ plasmas, the formation of

chlorine monoxide (ClO) radicals plays a crucial, albeit complex, role in the etching

mechanism.[3] Although not typically used as a primary etchant gas, understanding the

behavior of ClO is vital for process optimization, particularly in achieving high selectivity and

controlling etch profiles.

This document provides an overview of the role of chlorine monoxide in semiconductor

etching, summarizing key quantitative data from related processes and outlining experimental

protocols for Cl₂/O₂-based plasma etching where ClO is a significant reactive species.

The Role of Chlorine Monoxide in Plasma Etching
In Cl₂/O₂ inductively coupled plasmas (ICP), chlorine monoxide is a significant reaction

product.[3] While chlorine atoms are highly reactive with silicon, forming volatile silicon

chlorides (e.g., SiCl₄), the presence of oxygen and the subsequent formation of ClO radicals

introduce a competing mechanism of surface oxidation and chlorination.[2][3] The ClO radical

can both chlorinate and oxidize the silicon surface.[3] This dual reactivity is critical for achieving
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high selectivity, for instance, when etching silicon while needing to stop on a silicon dioxide

layer. The formation of a thin oxide layer by oxygen and ClO on the silicon surface can

passivate it, slowing the etch rate and allowing for precise control.

The balance between chlorination by Cl radicals and oxidation/chlorination by ClO and O

radicals determines the overall etch rate, anisotropy, and selectivity of the process.

Data Presentation: Etching Performance in
Chlorine-Based Plasmas
The following tables summarize quantitative data from experiments using chlorine-based

plasmas, including those with oxygen additives where chlorine monoxide is an expected

reactive species. These provide a baseline for understanding the performance of such etch

processes.

Table 1: Silicon Etch Rates in Chlorine-Based Plasmas

Plasma
Chemistr
y

Substrate
RF Power
(W)

Pressure
(mTorr)

Gas Flow
(sccm)

Etch Rate
(nm/min)

Referenc
e

Cl₂/Ar Silicon
500 (ICP),

100 (Bias)
10

Cl₂: 50, Ar:

10
~150 [4]

Cl₂/BCl₃/Ar 4H-SiC
800 (ICP),

100 (Bias)
5

Cl₂: 40,

BCl₃: 10,

Ar: 5

~220 [4]

Cl₂/SO₂ Silicon

200-2500

(Source),

10-300

(Bias)

2-100

Cl₂: 20-

300, SO₂:

2-100

Not

specified
[5]

Table 2: Process Parameters for GaAs/AlGaAs Etching in SiCl₄ Plasma
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Parameter Value

RF Power
5-20 W (low power regime), 25-150 W (high

power regime)

DC Bias < 60 V

Selectivity (GaAs:AlGaAs) > 10000:1

This table illustrates the high selectivity achievable with chlorine-based chemistries, a

characteristic influenced by the formation of passivating layers where species like ClO can play

a role.[6]

Experimental Protocols
The following are generalized protocols for plasma etching using chlorine and oxygen-

containing gas mixtures, which will involve the in-situ generation of chlorine monoxide
radicals.

Protocol 1: General Silicon Etching with Cl₂/O₂ Plasma
Substrate Preparation:

Start with a clean, dry silicon wafer.

If necessary, perform a pre-clean step, for example, with an HF dip to remove native

oxide.

Apply and pattern a suitable mask (e.g., photoresist or a hard mask like SiO₂) to define the

areas to be etched.

Chamber Preparation:

Ensure the plasma etch chamber is clean and has been properly conditioned to achieve

reproducible results. A chamber wall coating, such as SiO₂, can significantly affect plasma

chemistry.[3]

Load the prepared wafer onto the substrate electrode.
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Etching Process:

Evacuate the chamber to a base pressure typically below 10 mTorr.

Introduce the process gases. For a Cl₂/O₂ plasma, typical flow rates might be:

Cl₂: 20-100 sccm

O₂: 2-20 sccm

Ar (optional, for plasma stability and physical sputtering): 5-50 sccm

Set the chamber pressure to the desired operating point, for example, 5-50 mTorr.

Apply RF power to both the ICP source (to control plasma density) and the substrate

electrode (to control ion energy). Typical values could be:

ICP Power: 300-1000 W

Bias Power: 50-200 W

Maintain a controlled substrate temperature, often between 20°C and 80°C.

The etching time will depend on the desired etch depth and the calibrated etch rate.

After the etch is complete, turn off the RF power and gas flows.

Purge the chamber with an inert gas like nitrogen before venting.

Post-Etch Processing:

Remove the wafer from the chamber.

Strip the remaining mask material using appropriate wet or dry stripping methods.

Clean the wafer to remove any post-etch residues.

Visualizations
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical pathways in a Cl₂/O₂ plasma and a typical

experimental workflow for a plasma etching process.
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Caption: Chemical pathways in a Cl₂/O₂ plasma for silicon etching.
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Caption: A typical experimental workflow for plasma etching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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